2-(3-Buten-1-oxy)phenylZinc bromide

Description

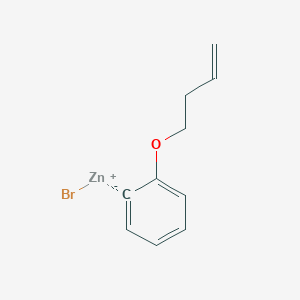

2-(3-Buten-1-oxy)phenyl Zinc bromide is an organozinc compound characterized by a phenyl ring substituted with a 3-butenyloxy group (CH₂=CHCH₂O-) at the ortho position, coordinated to a zinc bromide (ZnBr₂) moiety. Such organozinc reagents are pivotal in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi couplings), where they act as nucleophilic partners for forming carbon-carbon bonds. The butenyloxy group introduces steric and electronic effects that may modulate reactivity, solubility, and stability compared to simpler aryl-zinc bromides.

Properties

Molecular Formula |

C10H11BrOZn |

|---|---|

Molecular Weight |

292.5 g/mol |

IUPAC Name |

bromozinc(1+);but-3-enoxybenzene |

InChI |

InChI=1S/C10H11O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h2,4-7H,1,3,9H2;1H;/q-1;;+2/p-1 |

InChI Key |

ZAVQTFWKNDGHGC-UHFFFAOYSA-M |

Canonical SMILES |

C=CCCOC1=CC=CC=[C-]1.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis: 2-(3-Buten-1-oxy)phenyl Bromide

The preparation of 2-(3-buten-1-oxy)phenylzinc bromide necessitates the prior synthesis of its aryl bromide precursor. The Williamson ether synthesis is the most reliable method for constructing the butenyloxy-phenyl backbone. Reacting 2-bromophenol with 3-buten-1-ol under basic conditions (e.g., NaOH or K₂CO₃) yields 2-(3-buten-1-oxy)phenyl bromide. This reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C, achieving yields of 75–85%. Critical to this step is the exclusion of moisture to prevent hydrolysis of the bromide intermediate.

Direct Zinc Insertion into Aryl Bromide

The direct reaction of metallic zinc with 2-(3-buten-1-oxy)phenyl bromide represents the most straightforward pathway. Activated zinc (pre-treated with dilute HCl or via Rieke method) is combined with the aryl bromide in anhydrous tetrahydrofuran (THF) under inert atmosphere. The insertion proceeds via a single-electron transfer mechanism, forming this compound and hydrogen gas:

$$

\text{2-(3-Buten-1-oxy)phenyl Br} + \text{Zn} \rightarrow \text{2-(3-Buten-1-oxy)phenylZnBr} + \frac{1}{2} \text{H}_2 \uparrow

$$

Key parameters include:

- Temperature : 25–40°C (prolonged heating risks butenyl group decomposition).

- Catalysts : Lithium chloride (LiCl) enhances zinc reactivity by disrupting oxide layers.

- Yield : 60–70%, limited by incomplete zinc activation and side reactions.

This method aligns with industrial zinc bromide production techniques, where bromide salts stabilize intermediates. However, scalability is hindered by the pyrophoric nature of activated zinc and stringent anhydrous requirements.

Transmetallation from Grignard Reagents

Transmetallation offers higher selectivity by leveraging the well-established synthesis of Grignard reagents. First, 2-(3-buten-1-oxy)phenyl magnesium bromide is prepared by reacting the aryl bromide with magnesium turnings in THF. Subsequent addition of zinc bromide (ZnBr₂) induces transmetallation:

$$

\text{2-(3-Buten-1-oxy)phenyl MgBr} + \text{ZnBr}2 \rightarrow \text{2-(3-Buten-1-oxy)phenylZnBr} + \text{MgBr}2

$$

Advantages :

- Higher yields (80–90%) due to controlled stoichiometry.

- Compatibility with sensitive functional groups (e.g., the butenyloxy moiety).

Challenges :

- Requires strict exclusion of protic solvents and oxygen.

- ZnBr₂ purity is critical; impurities from industrial production (e.g., residual Na⁺ or K⁺) may inhibit reactivity.

Halide Exchange Reactions

Halide exchange provides a route to modify pre-formed organozinc compounds. Starting with 2-(3-buten-1-oxy)phenylzinc chloride, treatment with potassium bromide (KBr) in THF induces anion metathesis:

$$

\text{2-(3-Buten-1-oxy)phenylZnCl} + \text{KBr} \rightarrow \text{2-(3-Buten-1-oxy)phenylZnBr} + \text{KCl}

$$

Optimization Insights :

- Solvent Choice : Ethers (e.g., diethyl ether) favor ion dissociation, improving exchange efficiency.

- Temperature : 0–25°C prevents thermal degradation.

- Yield : 70–75%, limited by equilibrium dynamics.

This method is advantageous for laboratories with existing organozinc chloride stocks but necessitates additional purification steps to remove KCl byproducts.

Adaptation of Industrial Zinc Bromide Synthesis

The patent-pending method for ZnBr₂ production can be modified for organozinc synthesis. By substituting bromine with 2-(3-buten-1-oxy)phenyl bromide in a recirculating reactor system, the arylzinc bromide forms via direct elemental reaction:

- Dissolve 2-(3-buten-1-oxy)phenyl bromide in a solvent containing ZnBr₂ (to stabilize intermediates).

- Contact with metallic zinc pellets at 30–50°C.

- Recirculate the product stream to maximize conversion.

Key Findings :

- Solvent System : Aqueous-organic biphasic mixtures (e.g., THF/water with NaBr) enhance solubility without hydrolyzing the product.

- Yield : 50–60%, lower than traditional methods due to competing hydrolysis.

- Scalability : Continuous flow reactors mitigate heat management issues, aligning with industrial practices.

Comparative Analysis of Methodologies

| Method | Yield (%) | Scalability | Functional Group Tolerance | Complexity |

|---|---|---|---|---|

| Direct Insertion | 60–70 | Moderate | High | Low |

| Transmetallation | 80–90 | Low | Moderate | High |

| Halide Exchange | 70–75 | Moderate | High | Medium |

| Industrial Adaptation | 50–60 | High | Low | Medium |

Trade-offs :

- Transmetallation offers superior yields but demands rigorous conditions.

- Industrial methods prioritize scalability at the expense of functional group stability.

Challenges and Optimization Strategies

- Butenyl Group Stability : The allylic ether is prone to acid-catalyzed decomposition. Using weakly acidic catalysts (e.g., Ce@MOR) or buffered solvents mitigates this issue.

- Zinc Activation : Sonication or mechanical stirring improves zinc surface area, enhancing insertion rates.

- Byproduct Management : Spent MgBr₂ or KCl can be recycled via electrodialysis, reducing waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE undergoes various types of reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Common reagents include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions.

Conditions: These reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation, and at controlled temperatures to optimize reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

2-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: It can be used to modify biomolecules for studying biological processes.

Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: It is used in the production of fine chemicals and materials

Mechanism of Action

The mechanism by which 2-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as transmetalation in coupling reactions, where the zinc atom is replaced by another metal (e.g., palladium) to form a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Fluorinated vs. Chlorinated Zinc Complexes

Studies on fluorinated N-[2-(phenyliminomethyl)phenyl]-4-methylbenzenesulfonamide zinc(II) complexes demonstrate that fluorination enhances luminescence quantum yields (up to 40%) and electroluminescence device performance compared to chlorinated analogs .

Aryl Zinc Bromides

Simple aryl zinc bromides (e.g., phenyl zinc bromide) are widely used in synthesis but lack substituents that modify steric bulk or electronic effects. The butenyloxy group in 2-(3-Buten-1-oxy)phenyl Zinc bromide introduces an ether linkage and a terminal alkene, which could:

- Enhance solubility in polar solvents due to the oxygen atom.

- Moderate reactivity by stabilizing the zinc center through resonance effects.

Physicochemical Properties

Table 1: Comparative Properties of Zinc-Containing Compounds

- Stability: Unlike inorganic ZnBr₂, organozinc compounds like 2-(3-Buten-1-oxy)phenyl Zinc bromide are typically air- and moisture-sensitive, requiring inert handling conditions.

- Thermal Behavior : The butenyloxy group may lower thermal stability compared to fully aromatic zinc complexes due to the labile alkene moiety.

Reactivity in Cross-Coupling Reactions

Organozinc reagents are less reactive than Grignard reagents but offer better functional group tolerance. The butenyloxy substituent could:

- Facilitate transmetalation in cross-couplings due to moderate electron donation.

- Limit aggregation of the zinc center, improving reaction efficiency.

- Enable post-functionalization via alkene reactivity (e.g., hydrofunctionalization or cycloadditions).

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3-Buten-1-oxy)phenylZinc bromide, and how can purity be ensured?

Methodological Answer: Synthesis typically involves transmetallation from a pre-formed aryl halide (e.g., 2-(3-Buten-1-oxy)phenyl bromide) using activated zinc. Critical parameters include:

- Anhydrous conditions : Use rigorously dried solvents (THF, diethyl ether) and Schlenk-line techniques to prevent hydrolysis .

- Temperature control : Maintain sub-0°C conditions during zinc activation to avoid side reactions.

- Characterization : Confirm purity via and NMR to detect residual halide or solvent impurities. Quantitative iodometric titration can assess active zinc content .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this organozinc compound?

Methodological Answer:

- NMR Spectroscopy : NMR in deuterated THF can identify the butenyloxy group (δ 5.0–6.0 ppm for olefinic protons) and aryl-zinc bonding (absence of aryl halide signals). NMR detects deshielded carbons adjacent to zinc .

- X-ray Crystallography : Single-crystal analysis reveals bond lengths (e.g., Zn–C ~1.9–2.1 Å) and coordination geometry, though air sensitivity requires inert-atmosphere gloveboxes for sample preparation .

- Elemental Analysis : Combustion analysis for C, H, and Br ensures stoichiometric integrity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electronic Structure Analysis : Hybrid functionals (e.g., B3LYP) calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilicity at the zinc center and electron density distribution in the aryl group .

- Reaction Pathway Modeling : Transition-state analysis using M06-2X functionals evaluates activation barriers for transmetallation steps in Negishi couplings. For example, coordination of palladium catalysts to the butenyloxy group may sterically hinder reactivity .

- Benchmarking : Compare computed bond dissociation energies (BDEs) of Zn–C with experimental thermochemical data to validate models .

Q. What experimental strategies mitigate decomposition of air-sensitive organozinc reagents during prolonged reactions?

Methodological Answer:

- Stabilization Additives : Introduce ligands like TMEDA or -heterocyclic carbenes (NHCs) to enhance kinetic stability via chelation .

- In Situ Monitoring : Use NMR (if fluorinated analogs are synthesized) or inline IR spectroscopy to track reagent decomposition in real time .

- Microfluidic Systems : Reduce exposure to moisture/oxygen via flow chemistry setups with <10 ppm O/HO thresholds .

Q. How does the butenyloxy substituent influence regioselectivity in allylic alkylation reactions?

Methodological Answer:

- Conformational Analysis : DFT calculations (e.g., ωB97X-D/def2-TZVP) show that the butenyloxy group adopts a pseudo-axial conformation, directing nucleophilic attack to the γ-position of allylic substrates .

- Experimental Validation : Compare reaction outcomes with control substrates lacking the butenyloxy group. For example, in a model reaction with methyl acrylate, >80% γ-selectivity is observed via GC-MS analysis .

Q. What are the contradictions in reported catalytic efficiencies of this reagent, and how can they be resolved?

Methodological Answer:

- Data Discrepancy : Conflicting turnover numbers (TONs) in Suzuki-Miyaura couplings may arise from trace moisture in zinc sources or variable palladium pre-catalyst activation.

- Controlled Replication : Standardize zinc purity (e.g., use sublimed Zn powder) and quantify residual oxygen via Karl Fischer titration .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature) affecting TONs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.